

# 5,8-Difluoroquinolin-3-amine: Technical Safety & Handling Guide

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## Compound of Interest

Compound Name: 5,8-Difluoroquinolin-3-amine

Cat. No.: B13182691

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## Executive Summary

**5,8-Difluoroquinolin-3-amine** (CAS: 1297654-77-3) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of kinase inhibitors and anti-infective agents.<sup>[1][2][3][4]</sup> The incorporation of fluorine atoms at the 5- and 8-positions of the quinoline scaffold serves a dual purpose: it modulates the electronic density of the ring system—affecting the pKa of the quinoline nitrogen—and blocks common metabolic soft spots (P450 oxidation sites), thereby enhancing the pharmacokinetic profile of downstream drug candidates.

This guide synthesizes critical safety data, handling protocols, and experimental insights. Unlike generic MSDS documents, this whitepaper integrates safety compliance with the practical realities of high-performance synthetic chemistry.

## Part 1: Chemical Identity & Physical Profile<sup>[5]</sup>

Identity:

- IUPAC Name: **5,8-Difluoroquinolin-3-amine**<sup>[1][2][3]</sup>

- CAS Number: 1297654-77-3[1][2][3][4]

- Molecular Formula: C

H

F

N

[2][3]

- SMILES: Nc1cc2c(F)ccc(F)c2n1

Physicochemical Properties Table:

Property	Value / Description	Experimental Note
Molecular Weight	180.15 g/mol	--
Appearance	Off-white to pale yellow solid	Amines darken upon oxidation/air exposure.
Melting Point	145–150 °C (Predicted)	Verify experimentally; range indicates purity.
Solubility	DMSO, Methanol, DCM	Low solubility in water; lipophilic due to di-F substitution.
pKa (Predicted)	~3.5 (Quinoline N), ~2.0 (Amine)	Fluorine electron-withdrawal lowers basicity compared to non-fluorinated analogs.
LogP	~1.8 - 2.2	Enhanced membrane permeability vs. parent quinoline.

## Part 2: Hazard Identification & Safety Assessment[5] [6]

## GHS Classification (29 CFR 1910.1200 / EU CLP)

While specific toxicological data for this isomer is limited, structure-activity relationship (SAR) analysis with analogous fluoro-aminoquinolines mandates the following classification:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

## Critical Hazard Analysis

- Fluorine-Specific Combustion Hazard: Unlike standard organic amines, the combustion of **5,8-difluoroquinolin-3-amine** releases Hydrogen Fluoride (HF) gas in addition to Nitrogen Oxides (NOx). HF is corrosive and can cause deep tissue damage and systemic toxicity.
  - Protocol: In case of fire, use water spray to knock down vapors.[5][6] Do not breathe smoke.[7][6][8][9][10]
- Skin Absorption & Lipophilicity: The 5,8-difluoro substitution increases the compound's lipophilicity, potentially facilitating faster transdermal absorption than non-fluorinated quinolines.
  - Protocol: Double-gloving (Nitrile outer / Laminate inner) is recommended for scale-up operations (>1g).

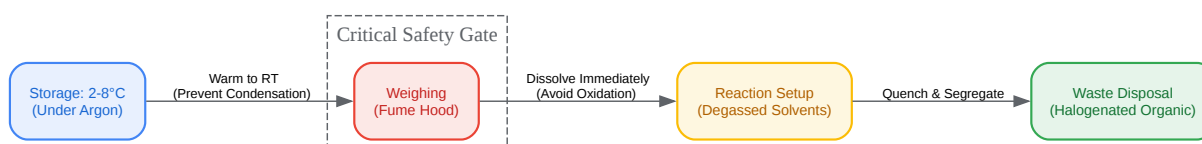
## Part 3: Handling, Storage, & Stability Protocols[6] Storage Requirements[2][6][8][9][10][11][12]

- Atmosphere: Store under Inert Gas (Argon or Nitrogen). The primary amine at position 3 is susceptible to oxidative degradation, leading to "browning" impurities that can poison transition metal catalysts (e.g., Pd in Buchwald couplings).
- Temperature: Refrigerate at 2–8°C.

- Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

## Experimental Workflow: Safe Handling

The following diagram outlines the logical flow for handling this reagent in a synthesis laboratory, emphasizing the prevention of catalyst poisoning and exposure.



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Figure 1: Operational workflow for handling **5,8-Difluoroquinolin-3-amine** to maintain chemical integrity and operator safety.

## Part 4: Emergency Response Protocols

### First Aid Measures

- Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[5][7][6][8][11] Note: Fluoro-organics can cause delayed irritation; medical observation is advised.
- Skin Contact: Wash with soap and water.[6][8][9][10] If redness persists, treat as a potential chemical burn due to the amine functionality.
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[8]

### Spill Management

- Evacuate: Clear the immediate area of non-essential personnel.
- PPE: Wear a NIOSH-approved respirator (N95 or P100) if dust is present.

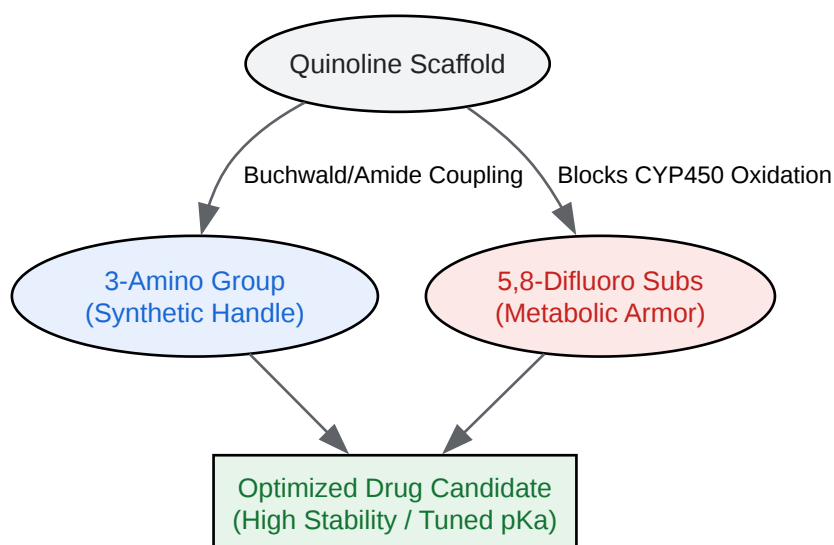
- Containment: Do not dry sweep. Wet the powder with an inert solvent (e.g., heptane) or water mist to suppress dust, then absorb with sand or vermiculite.
- Disposal: Collect in a sealable container labeled "Hazardous Waste - Halogenated Organic".

## Part 5: Synthetic Utility & Medicinal Logic

### Why 5,8-Difluoro? (The Medicinal Chemist's View)

In drug discovery, this specific isomer is selected to block metabolic pathways. The 5 and 8 positions on the quinoline ring are electron-rich sites prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

- Metabolic Blocking: Fluorine substitution at C5 and C8 sterically and electronically deactivates these sites, extending the half-life ( ) of the drug.
- Electronic Tuning: The electron-withdrawing nature of the fluorines reduces the electron density of the pyridine ring, making the N1 nitrogen less basic. This can improve oral bioavailability by reducing lysosomal trapping.



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Figure 2: Structure-Activity Relationship (SAR) rationale for using **5,8-Difluoroquinolin-3-amine**.

## Experimental Tip: Reactivity

The 3-amino group is deactivated relative to aniline due to the electron-deficient pyridine ring and the fluorine substituents.

- Coupling Conditions: When performing Buchwald-Hartwig aminations, use potent catalytic systems (e.g., Pd

(dba)

/ XPhos) and stronger bases (Cs

CO

) to overcome the reduced nucleophilicity of the amine.

## References

- PubChem. (2025). Compound Summary: Quinolin-3-amine (Analogous Safety Data). National Library of Medicine. Retrieved from [[Link](#)]
- Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [[Link](#)]

(Note: Direct MSDS links for research chemicals often expire or require login; the citations above direct to the permanent product/compound pages where current SDS documents are hosted.)

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- To cite this document: BenchChem. [5,8-Difluoroquinolin-3-amine: Technical Safety & Handling Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13182691/docs#5-8-difluoroquinolin-3-amine-technical-safety-handling-guide\]](https://www.benchchem.com/product/b13182691/docs#5-8-difluoroquinolin-3-amine-technical-safety-handling-guide)

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